molecular formula C24H32N2O4 B2749649 2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid CAS No. 1418291-68-5

2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid

Cat. No.: B2749649
CAS No.: 1418291-68-5
M. Wt: 412.53
InChI Key: KQNPVQGFUTVYPP-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes two pyridinecarboxylic acid groups connected by a decanediyl chain.

Preparation Methods

The synthesis of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid involves several steps. One common method includes the reaction of pyridinecarboxylic acid derivatives with decanediyl dihalides under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired ester bonds. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.

    Industry: It is used in the production of polymers and other industrial materials.

Comparison with Similar Compounds

Similar compounds to 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid include:

    1,10-Decanediol dimethacrylate: Used in dental applications and polymer production.

    1,6-Hexanediol dimethacrylate: Another compound used in polymer chemistry with similar ester functionalities.

    Di(ethylene glycol) dimethacrylate: Used in the production of various industrial materials. The uniqueness of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid lies in its specific structure, which provides distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

methyl 5-[9-(6-methoxycarbonylpyridin-3-yl)nonyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-28-22(26)20-14-12-18(16-24-20)10-8-6-4-3-5-7-9-11-19-13-15-21(25-17-19)23(27)29-2/h12-17H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEIGUCIWCNWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CCCCCCCCCC2=CN=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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